This compound falls under the category of organic compounds, specifically as an aminonaphthol derivative. It is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural attributes that facilitate interactions in biological systems.
The synthesis of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol can be achieved through several methods, often involving the reaction of naphthalene derivatives with amines and hydroxylating agents. A common synthetic route includes:
The molecular structure of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol can be represented using various structural formulas:
InChI=1S/C20H15NO/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,22H,21H2
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol is capable of undergoing various chemical reactions due to its functional groups:
The mechanism of action for 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol primarily relates to its interactions with biological systems:
The physical properties of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol include:
Chemical properties include:
These properties are significant for practical applications in laboratory settings where solubility affects reactivity and purification processes .
1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2